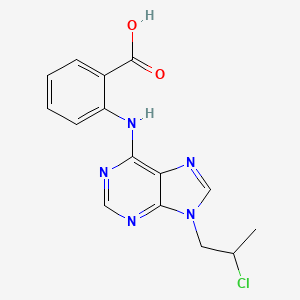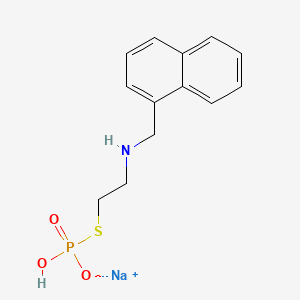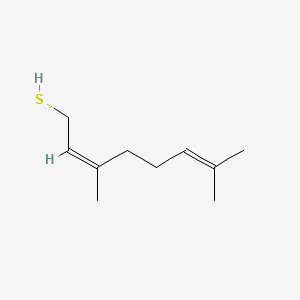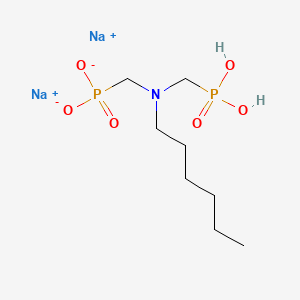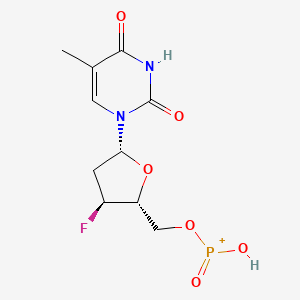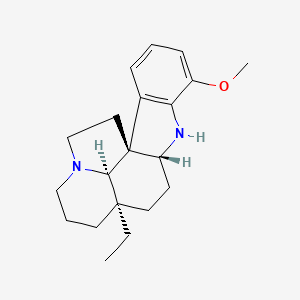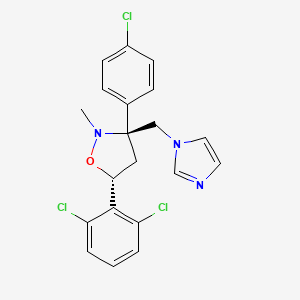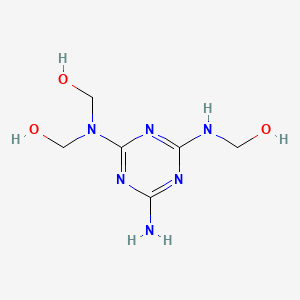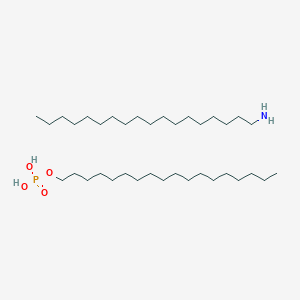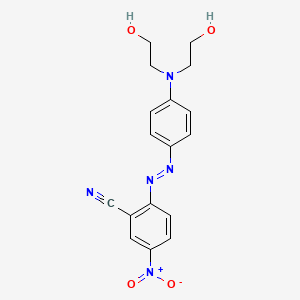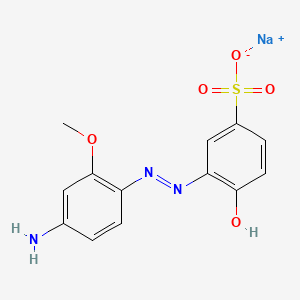
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its vibrant color and is used in various applications, including as a dye in textiles and as a pH indicator in laboratories.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-2-methoxyaniline using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulfonic acid in an alkaline medium to form the azo dye .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors are often employed to ensure consistent product quality and yield. The final product is purified through crystallization and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized as a dye in textiles and as a colorant in food and cosmetics.
Mécanisme D'action
The compound exerts its effects primarily through its azo group. The azo group can undergo reversible reduction and oxidation, making it useful as a redox indicator. In biological systems, the compound can interact with cellular components, leading to changes in color that are useful for staining and diagnostic purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 4-((4-amino-2-methoxyphenyl)azo)benzenesulphonate
- Sodium 3-((4-amino-2-methylphenyl)azo)-4-hydroxybenzenesulphonate
- Sodium 3-((4-amino-2-ethoxyphenyl)azo)-4-hydroxybenzenesulphonate
Uniqueness
Sodium 3-((4-amino-2-methoxyphenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. Its methoxy group enhances its solubility and stability compared to other similar compounds .
Propriétés
Numéro CAS |
85895-93-8 |
|---|---|
Formule moléculaire |
C13H12N3NaO5S |
Poids moléculaire |
345.31 g/mol |
Nom IUPAC |
sodium;3-[(4-amino-2-methoxyphenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C13H13N3O5S.Na/c1-21-13-6-8(14)2-4-10(13)15-16-11-7-9(22(18,19)20)3-5-12(11)17;/h2-7,17H,14H2,1H3,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
QRZHRWVYKXWVDA-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=CC(=C1)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


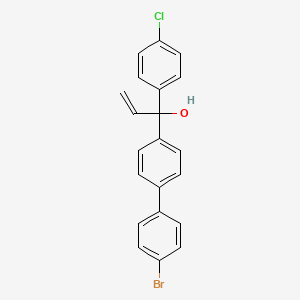
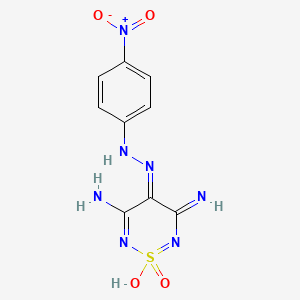
![1-[(2-Butoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12674357.png)
